molecular formula C13H17FN2O2 B184689 Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)- CAS No. 64544-18-9

Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)-

Cat. No. B184689
CAS RN: 64544-18-9
M. Wt: 252.28 g/mol
InChI Key: NOMMINDFYOPRPU-UHFFFAOYSA-N
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Description

Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic organic compound that belongs to the class of benzamides and has a molecular formula of C14H19FNO2.

Mechanism Of Action

The mechanism of action of Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)- is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and topoisomerases. HDACs are involved in the regulation of gene expression and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. Topoisomerases are enzymes that are involved in DNA replication and their inhibition can lead to DNA damage and cell death.

Biochemical And Physiological Effects

Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)- has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been found to increase the levels of acetylated histones, which are involved in the regulation of gene expression.

Advantages And Limitations For Lab Experiments

Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)- has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to exhibit potent anticancer activity, making it a promising candidate for the development of anticancer drugs. However, there are also some limitations associated with its use in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. In addition, it has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)-. One of the future directions is the development of more potent and selective analogs of the compound for use as anticancer drugs. Another future direction is the investigation of its potential use in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)- involves the reaction of 4-fluoro-2-nitrobenzoic acid with 2-(4-morpholinyl)ethylamine in the presence of a reducing agent such as iron powder or zinc powder. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by column chromatography or recrystallization to obtain the final product.

Scientific Research Applications

Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, it has been found to possess anticonvulsant and analgesic properties.

properties

CAS RN

64544-18-9

Product Name

Benzamide, 4-fluoro-N-(2-(4-morpholinyl)ethyl)-

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

4-fluoro-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C13H17FN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)

InChI Key

NOMMINDFYOPRPU-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)F

Other CAS RN

64544-18-9

Origin of Product

United States

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